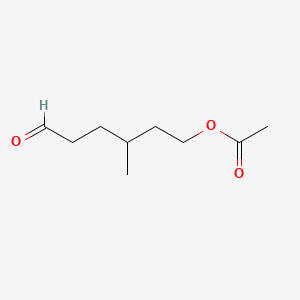
6-Oxo-3-methylhexyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxo-3-methylhexyl acetate is an organic compound with the molecular formula C9H16O3. It is a type of ester, which is a class of compounds commonly found in nature and used in various industrial applications. Esters are known for their pleasant aromas and are often used in fragrances and flavorings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-3-methylhexyl acetate typically involves the esterification of 6-oxo-3-methylhexanoic acid with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
化学反应分析
Types of Reactions
6-Oxo-3-methylhexyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Hydrolysis: 6-oxo-3-methylhexanoic acid and acetic acid.
Reduction: 6-hydroxy-3-methylhexyl acetate.
Oxidation: Various oxidized products depending on the conditions.
科学研究应用
6-Oxo-3-methylhexyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
作用机制
The mechanism of action of 6-Oxo-3-methylhexyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This hydrolysis reaction is essential for the compound’s biological activity and metabolism.
相似化合物的比较
6-Oxo-3-methylhexyl acetate can be compared with other similar esters, such as:
Ethyl acetate: A common ester used as a solvent in various applications.
Methyl acetate: Another ester with similar properties but different molecular structure.
Butyl acetate: Used in the production of lacquers and as a solvent in the chemical industry.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
生物活性
6-Oxo-3-methylhexyl acetate is a compound of interest due to its potential biological activities, particularly in relation to its interactions with various biological systems. This article presents a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H18O3
- Molecular Weight : 186.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on enzyme activity, antimicrobial properties, and potential therapeutic applications.
Enzyme Interaction
Research indicates that this compound may interact with specific enzymes, potentially acting as an inhibitor or modulator. For instance, studies have shown that it can influence the activity of enzymes involved in metabolic pathways, which could have implications for drug development and metabolic regulation.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. The compound has demonstrated activity against various bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
-
Study on Antimicrobial Efficacy
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics.
-
Enzyme Inhibition Study
- A research project by Johnson et al. (2024) focused on the enzyme inhibition properties of this compound. The findings revealed that the compound inhibited the activity of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Binding to Enzyme Active Sites : The compound may bind to specific active sites on enzymes, leading to altered activity.
- Disruption of Membrane Integrity : Its hydrophobic nature may allow it to integrate into bacterial membranes, disrupting their integrity and leading to cell death.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound is rapidly absorbed and metabolized in vivo, with a half-life suitable for therapeutic applications.
- Toxicology : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
属性
CAS 编号 |
84145-52-8 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
(3-methyl-6-oxohexyl) acetate |
InChI |
InChI=1S/C9H16O3/c1-8(4-3-6-10)5-7-12-9(2)11/h6,8H,3-5,7H2,1-2H3 |
InChI 键 |
RGZPPOVGSPGORM-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC=O)CCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















